molecular formula C19H21Cl2N5O3 B2885728 7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 872627-99-1

7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2885728
CAS No.: 872627-99-1
M. Wt: 438.31
InChI Key: LNULZLURTCNQJL-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a (2,6-dichlorophenyl)methyl group at the 7-position, methyl groups at the 1- and 3-positions, and a morpholin-4-ylmethyl substituent at the 8-position.

Properties

IUPAC Name

7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O3/c1-23-17-16(18(27)24(2)19(23)28)26(10-12-13(20)4-3-5-14(12)21)15(22-17)11-25-6-8-29-9-7-25/h3-5H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNULZLURTCNQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-((4-bromo-2,6-dichlorophenyl)amino)benzoic acid with morpholine and other reagents in a solvent like N,N-dimethylformamide. The resulting product is characterized by single-crystal X-ray diffraction, which reveals a non-planar geometry with significant intermolecular interactions due to π–π stacking between aromatic rings .

Table 1: Synthesis Overview

Reagent Amount
2-((4-bromo-2,6-dichlorophenyl)amino)benzoic acid3.59 g (10 mmol)
Morpholine1.11 g (13 mmol)
HATU (N,N,N',N'-tetramethyluronium hexafluorophosphate)4.18 g (11 mmol)
N,N-Diisopropylethylamine2.58 g (20 mmol)
Solvent (N,N-Dimethylformamide)20 mL

Anticancer Properties

Recent studies indicate that the compound exhibits promising anticancer activity, particularly against various cancer cell lines. It has been shown to inhibit the proliferation of cells by inducing apoptosis and modulating signaling pathways associated with cell survival and growth.

In particular, the compound's interaction with the IKAROS Family Zinc Finger 2 (IKZF2) protein has been highlighted. IKZF2 plays a crucial role in regulating immune responses and T-cell function. The compound's ability to degrade IKZF2 suggests potential therapeutic applications in cancers where IKZF2 is implicated .

The biological activity of this compound appears to stem from its ability to interfere with specific molecular targets involved in cell cycle regulation and apoptosis. The degradation of IKZF2 leads to altered expression of downstream targets that are critical for Treg cell function and overall immune regulation .

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, including those resistant to conventional therapies.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound can reduce tumor size and improve survival rates compared to control groups.

Table 2: Summary of Biological Activity

Activity Description
AnticancerInhibits proliferation in cancer cell lines
Apoptosis InductionPromotes programmed cell death through specific pathways
IKZF2 DegradationAlters immune response by targeting regulatory T-cell function

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their substituents:

Compound Name 7-Substituent 8-Substituent Biological Activity/Notes References
Target Compound (2,6-Dichlorophenyl)methyl Morpholin-4-ylmethyl Hypothesized receptor modulation -
7-Benzyl-1,3-dimethyl-8-morpholinyl Benzyl Morpholinyl Unspecified
7-[[5-(3,4-DCPh)-oxadiazolyl]methyl]-8-piperazinyl Oxadiazolylmethyl (3,4-DCPh) Piperazinyl NUDT5 inhibitor (breast cancer)
Bamifylline Ethyl-hydroxyethylaminoethyl Phenylmethyl Adenosine A1 antagonist
7-(3-Cl-Benzyl)-8-(4-F-BzS) 3-Chlorobenzyl 4-Fluorobenzylsulfanyl Unspecified
7-[(E)-3-Cl-but-2-enyl]-8-(4-Me-anilino) Chlorobut-2-enyl 4-Methylanilino Unspecified (XlogP = 3.2)
Key Observations:

The dichlorophenyl group may improve membrane permeability due to increased lipophilicity . In contrast, the oxadiazole-linked dichlorophenyl group in likely enhances π-π stacking and target specificity for NUDT5 .

Piperazinyl substituents, while basic, could alter pharmacokinetics due to protonation . Bamifylline’s phenylmethyl group at the 8-position () highlights how aromaticity at this position correlates with adenosine receptor antagonism .

Preparation Methods

Chloromethylation

Chloromethylation is achieved using paraformaldehyde and hydrochloric acid in acetic acid.

Procedure :

  • 7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione (5.0 g, 12.8 mmol) is suspended in glacial acetic acid (30 mL).
  • Paraformaldehyde (1.2 g, 38.4 mmol) and concentrated HCl (5 mL) are added, and the mixture is refluxed for 6 hours.
  • The product, 8-chloromethyl-7-[(2,6-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione, is isolated by filtration and washed with cold water (4.3 g, 78%).

Analytical Data :

  • MP : 205–207°C
  • $$ ^1H $$-NMR (DMSO-d$$ _6 $$) : δ 4.95 (s, 2H, CH$$ _2 $$Cl), 4.83 (s, 2H, CH$$ _2 $$-Ar).

Nucleophilic Substitution with Morpholine

The chloromethyl intermediate undergoes displacement with morpholine in acetonitrile.

Procedure :

  • 8-Chloromethyl derivative (4.0 g, 9.2 mmol) and morpholine (1.6 g, 18.4 mmol) are refluxed in acetonitrile (40 mL) for 12 hours.
  • The solvent is evaporated, and the residue is purified via column chromatography (SiO$$ _2 $$, ethyl acetate/methanol 9:1) to yield the title compound as a pale-yellow solid (3.8 g, 82%).

Analytical Data :

  • MP : 213–215°C
  • $$ ^1H $$-NMR (DMSO-d$$ _6 $$) : δ 2.45–2.55 (m, 4H, morpholine CH$$ _2 $$), 3.40 (s, 3H, N1-CH$$ _3 $$), 3.58 (s, 3H, N3-CH$$ _3 $$), 3.65–3.75 (m, 4H, morpholine CH$$ _2 $$), 4.82 (s, 2H, CH$$ _2 $$-Ar), 4.90 (s, 2H, CH$$ _2 $$-morpholine).
  • MS (ESI) : m/z 495.1 [M+H]$$ ^+ $$.

Optimization and Challenges

Regioselectivity in Alkylation

The N7 position is preferentially alkylated due to its lower pK$$ _a $$ compared to N1 and N3. However, excess alkylating agent may lead to di-alkylation, necessitating careful stoichiometric control.

Morpholine Incorporation

The nucleophilic substitution at the 8-position requires anhydrous conditions to prevent hydrolysis of the chloromethyl intermediate. Morpholine’s moderate nucleophilicity mandates prolonged reaction times.

Comparative Analysis of Synthetic Routes

Alternative routes, such as direct Mannich reactions or click chemistry, were explored but yielded lower efficiencies. For instance, attempts to introduce the morpholine group via a Mannich reaction with formaldehyde and morpholine resulted in <50% conversion due to competing side reactions.

Q & A

Q. What are the optimal synthetic routes for 7-[(2,6-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione?

The synthesis typically involves:

  • Step 1 : Functionalization of the purine core at the 7- and 8-positions using halogenated intermediates (e.g., chlorobenzyl groups introduced via nucleophilic substitution).
  • Step 2 : Introduction of the morpholinylmethyl moiety through coupling reactions under inert conditions (e.g., using Pd catalysts for cross-coupling).
  • Step 3 : Methylation at the 1- and 3-positions using methyl iodide or dimethyl sulfate in aprotic solvents like DMF . Critical parameters include reaction temperature (60–100°C), solvent polarity, and stoichiometric control to minimize byproducts .

Q. How does the purine core influence the compound’s biological activity?

The purine scaffold mimics endogenous nucleotides, enabling competitive binding to ATP-binding pockets of kinases or nucleotide-dependent enzymes. Substituents like the 2,6-dichlorobenzyl group enhance hydrophobic interactions, while the morpholinylmethyl side chain improves solubility and modulates selectivity for targets like phosphodiesterases or Wnt pathway regulators .

Q. Which analytical techniques are most suitable for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve spatial arrangements of the dichlorophenyl and morpholinyl groups .
  • HPLC-PDA for purity assessment, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities for this compound across studies?

  • Method 1 : Standardize assay conditions (e.g., buffer pH, ATP concentration) to reduce variability in kinase inhibition assays.
  • Method 2 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, avoiding fluorescence-based artifacts.
  • Method 3 : Validate target engagement in cellular models via CRISPR knockdowns or competitive pull-down assays .

Q. What strategies improve the compound’s aqueous solubility without compromising target affinity?

  • Structural modifications : Replace the morpholinylmethyl group with a piperazinylmethyl moiety (higher polarity) or introduce PEGylated side chains.
  • Formulation approaches : Use cyclodextrin-based encapsulation or nanoemulsions to enhance bioavailability.
  • Prodrug design : Incorporate ester or phosphate groups at the 6-position of the purine core, which hydrolyze in vivo .

Q. How to design experiments to elucidate the compound’s role in modulating the Wnt/β-catenin pathway?

  • In vitro : Perform TOPFlash luciferase assays in HEK293T cells to measure β-catenin transcriptional activity.
  • Cellular localization : Use immunofluorescence to track β-catenin accumulation in the nucleus upon treatment.
  • Mechanistic probes : Combine the compound with Wnt agonists (e.g., CHIR99021) or antagonists (e.g., IWR-1) to map its interaction node .

Q. What computational methods predict off-target interactions for this compound?

  • Molecular docking : Screen against kinase libraries (e.g., KLIFS database) using AutoDock Vina.
  • Machine learning : Train models on ChEMBL bioactivity data to identify structurally related off-targets (e.g., adenosine receptors).
  • MD simulations : Analyze binding stability in solvent environments for prioritized targets .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cancer cell lines?

  • Hypothesis 1 : Variable expression of ABC transporters (e.g., P-gp) may affect intracellular accumulation. Test with verapamil (P-gp inhibitor).
  • Hypothesis 2 : Cell line-specific genetic backgrounds (e.g., PTEN status) alter downstream signaling. Validate via RNA-seq or proteomics.
  • Control experiments : Compare IC₅₀ values in isogenic cell pairs differing in a single pathway component (e.g., APC-mutant vs. wild-type) .

Comparative Structural Analysis

Q. How does this compound differ from analogs like 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethylpurine-2,6-dione?

  • Key differences : The 2,6-dichlorophenyl group increases steric bulk and electron-withdrawing effects compared to 4-fluorobenzyl, potentially enhancing kinase selectivity.
  • Impact : The dimethylmorpholine variant may exhibit reduced metabolic stability due to increased CYP3A4-mediated oxidation .

Methodological Tables

Parameter Synthesis Optimization Biological Assay
SolventDMF (polar aprotic) PBS (pH 7.4)
Temperature80°C (reflux) 37°C (cell culture)
CatalystsPd(PPh₃)₄ (coupling reactions) N/A
Key Analytical ToolHRMS (>98% purity threshold) Flow cytometry (apoptosis)

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